molecular formula C10H16Cl2N2O B1402641 2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride CAS No. 1361116-17-7

2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride

Cat. No.: B1402641
CAS No.: 1361116-17-7
M. Wt: 251.15 g/mol
InChI Key: UNGDUDODENPDEW-UHFFFAOYSA-N
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Description

2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2O and a molecular weight of 251.15 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine rings . The reaction conditions typically involve the use of solvents that can be superheated above their boiling points, allowing for reactions at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen for reduction reactions and various oxidizing agents for oxidation reactions. The conditions for these reactions can vary, but they often involve elevated temperatures and pressures to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated as a potential drug candidate for cancer treatment.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring allows it to efficiently explore the pharmacophore space and contribute to the stereochemistry of the molecule . This interaction can lead to the inhibition of certain enzymes or receptors, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride can be compared with other similar compounds, such as:

    Pyridinylpyrimidines: These compounds contain a pyridinylpyrimidine skeleton and have similar biological activities.

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are used in various medicinal chemistry applications.

The uniqueness of this compound lies in its specific molecular structure, which allows for unique interactions with biological targets and potential therapeutic applications.

Properties

IUPAC Name

2-methyl-6-pyrrolidin-2-yl-1H-pyridin-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c1-7-5-8(13)6-10(12-7)9-3-2-4-11-9;;/h5-6,9,11H,2-4H2,1H3,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGDUDODENPDEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(N1)C2CCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride
Reactant of Route 2
2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride
Reactant of Route 3
2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride
Reactant of Route 4
2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride
Reactant of Route 5
Reactant of Route 5
2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride
Reactant of Route 6
2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride

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